![molecular formula C17H22N2O2 B2615972 2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide CAS No. 2418643-53-3](/img/structure/B2615972.png)
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide
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Overview
Description
2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide is a synthetic compound with potential anti-tubercular activity. It belongs to a class of benzamide derivatives and has been investigated for its efficacy against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was designed and synthesized as part of efforts to discover potent anti-tubercular agents. Researchers explored various structural modifications to enhance its activity. The synthetic route involved the introduction of a cyclobutylaziridin-2-yl group and a cyclopropylbenzamide moiety, resulting in the final compound .
Molecular Structure Analysis
The molecular formula of This compound is C21H24N2O3 . It consists of a central benzamide core with substituents at specific positions. The cyclobutylaziridin-2-yl group contributes to its unique structure and potential biological activity.
Chemical Reactions Analysis
While specific chemical reactions leading to its synthesis are not detailed in the available literature, the compound likely underwent several steps, including cyclization, amidation, and functional group modifications. Further studies may elucidate the precise synthetic pathway .
Physical And Chemical Properties Analysis
- Stability : Stability under different conditions (temperature, pH, light) requires further investigation.
properties
IUPAC Name |
2-[(1-cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(18-12-8-9-12)15-6-1-2-7-16(15)21-11-14-10-19(14)13-4-3-5-13/h1-2,6-7,12-14H,3-5,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMAWJUZNYHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=CC=C3C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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